molecular formula C51H82O21 B12758036 Pennogenin tetraglycoside CAS No. 67527-02-0

Pennogenin tetraglycoside

Cat. No.: B12758036
CAS No.: 67527-02-0
M. Wt: 1031.2 g/mol
InChI Key: FBFJAXUYHGSVFN-WGOKCJDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pennogenin tetraglycoside (CAS 55916-45-5) is a spirostanol-type steroidal saponin that serves as a high-value compound for pharmacological and phytopathological research. It is a recognized active ingredient found in medicinal plants such as Paris polyphylla Sm. var. yunnanensis and Cestrum nocturnum . Its primary research value lies in its potent bioactivity, which is investigated across two main fields. First, in smooth muscle pharmacology, this compound induces dose-dependent contractions in rat uterine tissue (myometrium) . The mechanism has been shown to involve the phosphorylation of the myosin light chain (MLC20). This activity is mediated through two key signaling pathways: the phospholipase C-inositol triphosphate (PLC-IP3) pathway, which mobilizes intracellular calcium, and the RhoA/Rho kinase (ROK) pathway . This makes it a useful probe for studying hemostasis and treatments for abnormal uterine bleeding . Second, in plant pathology, this compound exhibits significant antifungal properties. It has been isolated from Cestrum nocturnum through bioassay-guided fractionation and demonstrated strong activity against fungal pathogens, including Fusarium kuroshium . This fungus is a causal agent of Fusarium dieback, a devastating plant disease, positioning this compound as a candidate for the development of botanical antifungal agents . This product is intended for research purposes only and is not for human consumption.

Properties

CAS No.

67527-02-0

Molecular Formula

C51H82O21

Molecular Weight

1031.2 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8S,9S,12R,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C51H82O21/c1-20-10-15-50(63-19-20)24(5)51(62)31(72-50)17-29-27-9-8-25-16-26(11-13-48(25,6)28(27)12-14-49(29,51)7)67-47-43(71-45-38(59)35(56)33(54)22(3)65-45)40(61)42(30(18-52)68-47)70-46-39(60)36(57)41(23(4)66-46)69-44-37(58)34(55)32(53)21(2)64-44/h8,20-24,26-47,52-62H,9-19H2,1-7H3/t20-,21+,22+,23+,24-,26?,27-,28-,29+,30-,31+,32+,33+,34-,35-,36+,37-,38-,39-,40+,41+,42-,43-,44+,45+,46+,47-,48+,49+,50-,51-/m1/s1

InChI Key

FBFJAXUYHGSVFN-WGOKCJDNSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@@H]5[C@H]4CC=C6[C@@]5(CCC(C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)O)C)OC1

Canonical SMILES

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)O)C)OC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The isolation of pennogenin tetraglycoside typically involves antifungal assay-guided fractionation of methanolic crude extracts from plants like Cestrum nocturnum. The process includes several steps of purification and identification using spectroscopic means .

Industrial Production Methods

Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data focuses on its extraction and purification from natural sources rather than synthetic production.

Chemical Reactions Analysis

Types of Reactions

Pennogenin tetraglycoside undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the steroidal backbone of the compound.

    Reduction: This reaction can alter the glycosidic bonds.

    Substitution: This reaction can replace specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield de-glycosylated products.

Scientific Research Applications

Antifungal Activity

One of the most significant applications of pennogenin tetraglycoside is its antifungal properties. Research has demonstrated its effectiveness against several fungal pathogens, notably Fusarium solani and Fusarium kuroshium, which are responsible for severe agricultural losses due to their role in plant diseases such as Fusarium dieback.

Case Study: Antifungal Efficacy

In a study conducted on the antifungal activity of this compound, it was isolated from Cestrum nocturnum and tested against Fusarium kuroshium. The results indicated that this compound exhibited notable mycelial growth inhibition, making it a promising candidate for developing natural antifungal agents in agriculture .

Table 1: Antifungal Activity of this compound

PathogenInhibition Percentage (%)Concentration (mg/mL)
Fusarium solani49.72
Fusarium kuroshiumSignificant inhibition2

Uterine Contractility

Another significant application of this compound is in gynecological health, particularly in inducing uterine contractions. It has been identified as an active ingredient in total steroidal saponins extracted from Paris polyphylla, which are traditionally used in Chinese medicine for treating abnormal uterine bleeding.

Insecticidal Properties

This compound also exhibits insecticidal activity, making it relevant for pest control in agriculture. Studies have shown that extracts containing this compound can effectively reduce larval populations of various pest species.

Case Study: Insecticidal Efficacy

In a study evaluating the insecticidal properties of extracts from Paris polyphylla, this compound was found to be more effective against larvae compared to other fractions. This suggests its potential use as a natural pesticide, reducing reliance on synthetic chemicals .

Table 3: Insecticidal Activity of Extracts Containing this compound

Extract TypeLarval Mortality (%)Concentration (mg/mL)
Crude Extract7510
Fraction A6010
This compound855

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Classification of Steroidal Saponins

Steroidal saponins are categorized based on their aglycone structure (spirostanol, furostanol) and glycosylation patterns. Key structural variations include:

  • Aglycone Type: Pennogenin (spirostanol) vs. diosgenin (spirostanol) or tigogenin (furostanol).
  • Glycosylation: Number (mono- to pentaglycosides), position (C-3, C-17), and linkage (1→2, 1→4) of sugar moieties.
Table 1: Structural Comparison of Selected Steroidal Saponins
Compound Aglycone Type Glycosylation (Position) Sugar Units Source Antifungal Targets
Pennogenin tetraglycoside Spirostanol C-3 (tetraglycoside) 3 Rhamnose + 1 Glucose Cestrum nocturnum F. solani, F. kuroshium
Diosgenin Spirostanol None (aglycone) Dioscorea spp. Inactive alone
Protodioscin Spirostanol C-3 (triglycoside) 2 Glucose + 1 Rhamnose Tribulus terrestris Candida albicans
Borassoside D Spirostanol C-3 (tetraglycoside) 3 Rhamnose + 1 Glucose Borassus flabellifer Limited data
Tigogenin triglycoside Furostanol C-3 (triglycoside) 2 Glucose + 1 Xylose Yucca schidigera Aspergillus spp.

Antifungal Activity and Structure-Activity Relationships (SAR)

Key Findings:
  • Glycosylation Degree: Pentaglycosides (e.g., compound 14 in ) show broader antifungal spectra (e.g., Aspergillus fumigatus) than tetraglycosides. Triglycosides (e.g., Protodioscin) are active against C. albicans, while mono-/diglycosides (e.g., diosgenin derivatives) lack activity . this compound’s unique efficacy against F. kuroshium highlights pathogen-specific targeting, likely due to its C-17 hydroxylation and rhamnose-glucose arrangement .
  • Sugar Linkage and Composition: α-1→4 and α-1→2 rhamnose linkages in this compound enhance solubility and membrane interaction compared to β-linked sugars in borassosides . Glucose at the terminal position may facilitate binding to fungal cell wall components .
Table 2: Antifungal Activity of Selected Saponins
Compound Glycosylation MIC (mg mL⁻¹) Target Fungi Mechanism
This compound Tetraglycoside 0.5–2.0 F. solani, F. kuroshium Membrane disruption
Protodioscin Triglycoside 1.0–4.0 C. albicans Cell wall synthesis
Tigogenin triglycoside Triglycoside 2.0–5.0 A. niger Ergosterol inhibition
Diosgenin Aglycone >10.0 Inactive

Biological Activity

Pennogenin tetraglycoside (Tg) is a steroidal saponin derived from the rhizome of Paris polyphylla and has been identified as a compound with significant biological activities. This article explores its effects on myometrial contractions, antifungal properties, and the underlying mechanisms of action.

Background
this compound has been extensively studied for its ability to induce contractions in rat myometrial tissues, which is crucial for understanding its potential therapeutic applications in gynecology.

Experimental Findings
In vitro studies demonstrated that Tg induces dose-dependent myometrial contractions and enhances the phosphorylation of myosin light chain (MLC20). The signaling pathways involved include:

  • Phospholipase C (PLC)-Inositol Triphosphate (IP3) Pathway : Tg stimulates intracellular calcium release, leading to muscle contraction. The use of calcium channel blockers confirmed that calcium influx is essential for Tg-induced contractions .
  • RhoA/Rho Kinase (ROK) Pathway : Inhibition of ROK significantly reduced Tg's contractile effects, indicating that this pathway also plays a critical role in mediating the compound's actions .

The following table summarizes the findings from various studies on Tg's effects on myometrial contractions:

Study ReferenceDose (µM)Effect on ContractionMechanism Involved
Wang et al. (2012) 1.25 - 5.0Increased contractionPLC-IP3 pathway
Wang et al. (2012) 400Enhanced MLC20 phosphorylationRhoA/ROK signaling

2. Antifungal Activity

Isolation and Identification
this compound was isolated from Cestrum nocturnum and identified as an antifungal agent against Fusarium solani and Fusarium kuroshium. The compound exhibited significant inhibition of mycelial growth in these pathogenic fungi, highlighting its potential as a natural fungicide .

Case Study Findings
In a study focusing on antifungal activity, the following results were observed:

  • Growth Inhibition : At concentrations of 0.5 mg/mL, Tg caused approximately 60% inhibition against F. kuroshium, indicating strong antifungal properties .
  • Mechanism of Action : The exact mechanism by which Tg exerts its antifungal effects remains to be fully elucidated; however, it is hypothesized to involve disruption of fungal cell membranes or interference with cellular metabolism.

3. Conclusion

This compound demonstrates significant biological activities, particularly in inducing myometrial contractions through specific signaling pathways and exhibiting antifungal properties against several pathogenic fungi. These findings suggest that Tg could have therapeutic applications in treating uterine disorders and fungal infections.

Q & A

Q. What are the primary biochemical mechanisms by which Pennogenin tetraglycoside induces smooth muscle contraction?

this compound (Tg) triggers smooth muscle contraction via dose- and time-dependent increases in intracellular calcium ([Ca²⁺]i) and myosin light chain 20 (MLC20) phosphorylation. Key mechanisms include activation of phospholipase C (PLC)-inositol trisphosphate (IP3) signaling, which elevates [Ca²⁺]i, and RhoA/Rho kinase (ROK) pathways, which enhance calcium sensitization. These pathways converge to activate myosin light chain kinase (MLCK), driving MLC20 phosphorylation and contraction. Methodological validation involves calcium imaging (Fluo-4-AM) and Western blot analysis of MLC20 phosphorylation .

Q. How does the structural configuration of this compound influence its bioactivity?

this compound is a steroidal saponin with a tetra-glycosidic chain (3-O-α-L-rhamnose-(1→4)-α-L-rhamnose-(1→4)-[α-L-rhamnose-(1→2)]-β-D-glucose) attached to the pennogenin aglycone. This structure facilitates membrane interactions and receptor binding, critical for activating calcium-dependent signaling. Comparative studies with triglycoside analogs highlight the necessity of the fourth rhamnose unit for maximal efficacy in uterine contraction assays .

Q. What experimental models are commonly used to study this compound’s effects on smooth muscle?

Rat uterine smooth muscle cells (myometrium) are the primary in vitro model, offering high sensitivity to Tg-induced contractions. Ex vivo organ bath setups are used to measure tension changes, while calcium flux is quantified via fluorescent indicators (Fluo-4-AM). Inhibitors like ML-7 (MLCK) and Y27632 (ROK) validate pathway specificity .

Advanced Research Questions

Q. How do PLC-IP3 and RhoA/ROK signaling pathways cross-regulate during Tg-induced contractions?

PLC-IP3 and RhoA/ROK pathways operate synergistically: PLC-IP3 increases [Ca²⁺]i, activating MLCK, while RhoA/ROK inhibits myosin phosphatase, prolonging MLC20 phosphorylation. Contradictions arise in tissue-specific contexts; for example, in vascular smooth muscle, RhoA dominates, whereas uterine tissue relies more on PLC-IP3. Dual inhibition experiments (e.g., U73122 for PLC and Y27632 for ROK) reveal compensatory crosstalk, necessitating tissue-specific pathway mapping .

Q. What methodological challenges arise when quantifying Tg’s dose-dependent effects on MLC20 phosphorylation?

Challenges include:

  • Temporal resolution : Phosphorylation peaks within 2–5 minutes post-Tg exposure, requiring rapid sampling .
  • Signal saturation : High Tg doses (>100 µM) non-specifically activate parallel pathways (e.g., PKC), confounding MLCK-specific effects. Dose-response curves should be validated with kinase inhibitors .
  • Cell heterogeneity : Subpopulations of smooth muscle cells exhibit variable calcium handling, necessitating single-cell imaging or flow-sorted populations .

Q. How do contradictory findings regarding Tg’s therapeutic window in uterine motility studies inform experimental design?

While Tg promotes contractions, excessive doses (>200 µM) induce sustained tonic contractions, risking tissue hypoxia in ex vivo models. Researchers must balance efficacy (EC₅₀ ~50 µM) with physiological relevance by incorporating viability assays (e.g., lactate dehydrogenase release) and normalizing contraction metrics to baseline motility .

Q. What advanced techniques can elucidate Tg’s off-target interactions in calcium signaling networks?

  • Patch-clamp electrophysiology : To identify ion channels (e.g., TRPC6) modulated by Tg .
  • Phosphoproteomics : For global kinase/phosphatase activity profiling post-Tg exposure .
  • RNAi screens : To silence candidate receptors (e.g., GPCRs) and assess pathway dependency .

Methodological Best Practices

  • Calcium imaging : Use Pluronic F-127 to enhance Fluo-4-AM loading efficiency in smooth muscle cells .
  • Inhibitor controls : Pre-treat cells with ML-7 (10 µM) or Y27632 (20 µM) for 30 minutes to confirm pathway specificity .
  • Data normalization : Express contraction force as a percentage of KCl-induced maximal response to account for tissue variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.